Methyl 2-[4-(benzyloxy)phenyl]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-phenylmethoxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)20-10-6-5-9-19(20)17-11-13-18(14-12-17)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZAIIOLJCQPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602445 | |
| Record name | Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-49-7 | |
| Record name | Methyl 4'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 4 Benzyloxy Phenyl Benzoate
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of Methyl 2-[4-(benzyloxy)phenyl]benzoate identifies the primary bond disconnections that simplify the molecule into readily available starting materials. The most logical disconnections are at the ester and ether linkages. Cleavage of the ester bond suggests 2-[4-(benzyloxy)phenyl]benzoic acid and methanol (B129727) as the immediate precursors. Further disconnection of the ether bond in the 2-[4-(benzyloxy)phenyl]benzoic acid intermediate points to a 4-hydroxyphenyl benzoic acid derivative and a benzyl (B1604629) halide. This analysis lays the groundwork for a convergent synthesis strategy, where the two key fragments, the benzoate (B1203000) core and the benzyloxy-substituted phenyl moiety, are prepared separately and then combined.
Esterification Strategies for Benzoate Core Construction
The formation of the methyl ester group is a critical step in the synthesis of the target compound. Several established esterification methods can be employed to construct the benzoate core.
Catalytic Approaches to Aromatic Ester Synthesis
A variety of catalysts can facilitate the esterification of benzoic acids. researchgate.netdergipark.org.tr Lewis acids, such as tin(II) compounds, have been shown to be effective catalysts for the reaction between benzoic acid and alcohols. google.com For instance, tin(II) oxalate (B1200264) or tin(II) benzoate can be used in molar ratios of 10⁻⁵ to 10⁻³ relative to the benzoic acid. google.com Solid acid catalysts, like zirconium metal fixed with titanium, have also been developed for the synthesis of methyl benzoate compounds from various benzoic acids and methanol. mdpi.com Additionally, N-bromosuccinimide (NBS) has been demonstrated to catalyze the esterification of aryl acids under mild conditions, with an optimal catalyst loading of 7 mol% at 70°C. mdpi.com
Fischer Esterification of Substituted Benzoic Acids
Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst. academicpublishers.orgucla.edu This equilibrium-driven reaction typically utilizes an excess of the alcohol to favor the formation of the ester. ucla.edu Common catalysts include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid. ucla.eduresearchgate.net The reaction of benzoic acid with methanol in the presence of sulfuric acid to yield methyl benzoate is a well-established example of this method. ucla.eduyoutube.com To overcome the equilibrium limitations, sealed-vessel microwave conditions have been employed to improve yields and reduce reaction times for substituted benzoic acids. academicpublishers.orgusm.myresearchgate.net
Phosphoryl Mixed Anhydride (B1165640) Methods for Benzoic Acid Ester Formation
The use of phosphoryl mixed anhydrides offers an alternative route for the esterification of benzoic acids. This method involves the activation of the carboxylic acid by forming a mixed anhydride with a phosphoric acid derivative. For example, a system derived from trifluoroacetic anhydride, benzoic acids, and phosphoric acid can be used for the direct benzoylation of hydroxyl groups under mild, one-pot conditions. mdpi.com This approach avoids the need for harsh reaction conditions, inert atmospheres, or dry solvents. mdpi.com Mixed anhydrides of carboxylic acids and diethyl phosphoric acid have also been utilized in the preparation of peroxy acids. google.com
Preparation of the 4-(Benzyloxy)phenyl Moiety
The synthesis of the 4-(benzyloxy)phenyl group is achieved through the formation of an ether linkage, typically by reacting a phenolic precursor with a benzylating agent.
Etherification Reactions Involving Phenolic Precursors
The Williamson ether synthesis is a fundamental and versatile method for preparing ethers, including aryl ethers. orgchemres.orgwikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.com For the synthesis of the 4-(benzyloxy)phenyl moiety, a 4-hydroxyphenyl derivative can be deprotonated with a base to form the corresponding phenoxide, which then reacts with a benzyl halide, such as benzyl chloride or benzyl bromide. researchgate.net The reaction is typically carried out in a suitable solvent, and phase-transfer catalysts can be employed to facilitate the reaction between immiscible phases.
Another effective method for the etherification of phenols is the Mitsunobu reaction. organic-chemistry.orgmissouri.edu This reaction allows for the conversion of an alcohol (in this case, a phenol) into an ether using triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org The Mitsunobu reaction proceeds under mild conditions and is particularly useful for the synthesis of sterically hindered ethers. organic-chemistry.org It offers a reliable alternative to the Williamson ether synthesis for the formation of the benzyloxy-substituted phenyl group. acs.orgresearchgate.net
Strategies for Introduction of Benzyloxy Functionality
The introduction of the benzyloxy group is a critical step, typically achieved by the protection of a hydroxyl group as a benzyl ether. This transformation is fundamental in multi-step organic synthesis, preventing the reactive hydroxyl group from interfering with subsequent reactions.
The most prevalent method for this purpose is the Williamson ether synthesis. nih.govharvard.edu This reaction involves the deprotonation of a precursor phenol, such as methyl 4-hydroxy-2-phenylbenzoate, by a suitable base to form a phenoxide ion. The resulting nucleophilic phenoxide then undergoes a substitution reaction with a benzyl halide, most commonly benzyl bromide, to yield the desired benzyl ether. nih.govorganic-chemistry.org
Key Reagents and Conditions for Williamson Ether Synthesis:
| Component | Examples | Purpose | Citation |
| Substrate | Phenol-containing intermediates | The molecule to be functionalized with a benzyloxy group. | |
| Base | Sodium hydride (NaH), Silver(I) oxide (Ag₂O) | Deprotonates the hydroxyl group to form a more nucleophilic alkoxide/phenoxide. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |
| Benzylating Agent | Benzyl bromide (BnBr) | Provides the benzyl group that attaches to the oxygen atom. nih.gov | nih.gov |
| Solvent | N,N-dimethylformamide (DMF), Tetrahydrofuran (THF) | Provides a medium for the reaction to occur. nih.gov | nih.gov |
The choice of base is crucial; strong bases like sodium hydride ensure complete deprotonation, while milder bases such as silver(I) oxide can be employed for substrates sensitive to harsh basic conditions, allowing for more selective reactions. organic-chemistry.org For substrates that are unstable in basic environments, alternative methods utilizing benzyl trichloroacetimidate (B1259523) under acidic conditions are available. organic-chemistry.org
Construction of the Biphenyl (B1667301) Framework
The biphenyl core is a defining feature of this compound. Its construction is most effectively achieved through palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis for forming carbon-carbon bonds. rsc.org
Carbon-Carbon Coupling Reactions for Biphenyl Formation
The Suzuki-Miyaura cross-coupling reaction is a premier method for synthesizing biphenyl derivatives. rsc.orggre.ac.uk This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. rsc.orggoogle.com For the synthesis of the target molecule, this could involve reacting methyl 2-bromobenzoate (B1222928) with 4-(benzyloxy)phenylboronic acid.
A variety of palladium catalysts can be employed, ranging from simple palladium salts to complex systems involving phosphine (B1218219) ligands. rsc.org The reactivity of the aryl halide partner generally follows the trend I > Br > Cl > F. rsc.org
Commonly Used C-C Coupling Reactions for Biphenyl Synthesis:
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Features | Citation |
| Suzuki-Miyaura | Arylboronic acid + Aryl halide | Pd(0) or Pd(II) catalyst, Base (e.g., Na₂CO₃, K₃PO₄) | High functional group tolerance, commercially available reagents, mild reaction conditions. rsc.orggre.ac.uk | rsc.orggre.ac.uk |
| Negishi | Arylzinc reagent + Aryl halide | Ni or Pd catalyst | High reactivity and chemoselectivity. rsc.org | rsc.org |
| Hiyama | Arylsilane + Aryl halide | Pd catalyst, Fluoride source | Non-toxic organosilane reagents. rsc.org | rsc.org |
| Ullmann | Two Aryl halides | Copper (often stoichiometric) | Often requires high temperatures; a classic method. arabjchem.org | arabjchem.org |
Regioselective Synthesis of Substituted Biphenyl Derivatives
Achieving the correct substitution pattern (regioselectivity) on the biphenyl framework is paramount. In the context of this compound, this means ensuring the 4-(benzyloxy)phenyl group is at the 2-position of the methyl benzoate ring.
This control is inherently achieved through the use of appropriately substituted starting materials in cross-coupling reactions. rsc.org For instance, using methyl 2-iodobenzoate (B1229623) as one coupling partner and a 4-(benzyloxy)phenylboronic acid as the other ensures the formation of the desired 2,4'-substituted biphenyl structure. The Suzuki-Miyaura reaction is particularly effective for creating unsymmetrical biaryls with high regioselectivity. gre.ac.uk The specific placement of the functional groups on the aryl halide and the organometallic reagent dictates the final arrangement in the product molecule. rsc.org
Integrated Synthetic Pathways and Methodological Advancements
Multi-Step Synthesis Optimization for Complex Aryl Benzoates
The synthesis of a molecule like this compound involves several distinct steps: formation of the biphenyl core, introduction of the benzyloxy group, and the final esterification. Optimizing a multi-step synthesis requires a holistic approach rather than optimizing each step in isolation. researchgate.netresearchgate.net
Exploration of Energy-Efficient Synthetic Protocols (e.g., Ultrasound-Assisted Methods)
The quest for greener and more efficient chemical processes has led to the exploration of alternative energy sources. Ultrasound irradiation (sonochemistry) has emerged as a powerful tool for accelerating organic reactions. nih.govijcce.ac.ir In the context of biphenyl synthesis via Suzuki coupling, ultrasound-assisted methods have demonstrated several advantages over conventional heating. nih.govdaneshyari.com
Advantages of Ultrasound-Assisted Synthesis:
Shorter Reaction Times: Cavitational collapse generates localized high temperatures and pressures, dramatically increasing reaction rates. ijcce.ac.ir
Higher Yields: Enhanced mass transfer and catalyst activation often lead to improved product yields. nih.gov
Milder Conditions: Reactions can often be conducted at lower bulk temperatures. ijcce.ac.ir
Greener Chemistry: Reduced energy consumption and reaction times contribute to a more sustainable process. nih.govijcce.ac.ir
Studies have shown that palladium nanoparticles, for example, exhibit excellent catalytic performance in ultrasound-assisted Suzuki coupling reactions for producing various biphenyl compounds, resulting in high yields in shorter times compared to conventional methods. nih.gov This technology offers a promising avenue for the energy-efficient and rapid synthesis of complex molecules like this compound.
Mechanistic Investigations of Methyl 2 4 Benzyloxy Phenyl Benzoate and Analogous Esters
Hydrolysis Reaction Mechanisms of Aromatic Esters
The hydrolysis of an ester involves the cleavage of its acyl-oxygen or alkyl-oxygen bond. The specific mechanism is highly dependent on the reaction conditions (acidic, basic, or neutral) and the structure of the ester itself. For aromatic esters like Methyl 2-[4-(benzyloxy)phenyl]benzoate, several distinct pathways are possible, categorized by the catalyst, the site of bond cleavage (acyl or alkyl), and the molecularity of the rate-determining step. ucoz.com
Acid-Catalyzed Ester Hydrolysis (AAC1, AAC2, AAL1, AAL2 Pathways)
Acid catalysis enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. brainly.com There are four primary mechanistic pathways distinguished by the site of cleavage and the molecularity of the reaction.
AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular): This is the most common mechanism for the acid hydrolysis of esters. ucoz.com It begins with the protonation of the carbonyl oxygen, which activates the carbonyl group. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol yield the carboxylic acid. brainly.com For most simple benzoates, this is the dominant pathway.
AAC1 (Acid-catalyzed, Acyl-oxygen cleavage, Unimolecular): This pathway is rare and typically occurs only for sterically hindered esters in strongly acidic media. ucoz.com The reaction proceeds through a slow, unimolecular formation of a stabilized acylium ion, which is then rapidly attacked by water. The significant steric hindrance around the carbonyl group in this compound, caused by the 2-phenyl substituent, could make the AAC1 mechanism a plausible alternative to the AAC2 pathway under forcing conditions. youtube.com
AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular): This mechanism involves the cleavage of the bond between the oxygen and the alkyl group (the methyl group in this case). It occurs when the alkyl group can form a stable carbocation. ucoz.com For this compound, this pathway would require the formation of a methyl carbocation (CH₃⁺), which is highly unstable. Therefore, the AAL1 pathway is considered extremely unlikely for this compound.
AAL2 (Acid-catalyzed, Alkyl-oxygen cleavage, Bimolecular): This pathway involves a direct Sₙ2 attack by water on the alkyl group. This mechanism has not been experimentally observed for ester hydrolysis, as it would require water to act as a nucleophile in an Sₙ2 reaction on a methyl group, with the carboxylate as the leaving group. ucoz.com
For this compound, the AAC2 mechanism is the most probable pathway under typical acidic conditions. However, the steric hindrance may slow this reaction significantly, and under more vigorous conditions, a shift towards the AAC1 mechanism could occur.
Base-Catalyzed Ester Hydrolysis (Saponification: BAC1, BAC2, BAL1, BAL2 Pathways)
Base-catalyzed hydrolysis, commonly known as saponification, is typically an irreversible process because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is resonance-stabilized and unreactive toward the alcohol. quora.com
BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular): This is the most common mechanism for base-catalyzed ester hydrolysis. ucoz.com It involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (methoxide) as the leaving group to form the carboxylic acid, which is immediately deprotonated by the strongly basic methoxide (B1231860) to yield the final carboxylate salt and methanol (B129727). The hydrolysis of substituted methyl benzoates has been shown to proceed via this mechanism. oieau.fr
BAC1 (Base-catalyzed, Acyl-oxygen cleavage, Unimolecular): This mechanism, which would involve the unimolecular formation of an acylium ion, has never been observed experimentally. ucoz.com The expulsion of an alkoxide ion is highly unfavorable without prior protonation.
BAL1 (Base-catalyzed, Alkyl-oxygen cleavage, Unimolecular): Similar to the AAL1 pathway, this mechanism requires the formation of a stable carbocation from the alkyl group. As the methyl carbocation is unstable, this pathway is not viable for this compound. ucoz.com
BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, Bimolecular): This is a rare mechanism involving an Sₙ2 attack by hydroxide on the alkyl group. youtube.com While uncommon, this pathway can become significant for esters where the carbonyl carbon is extremely sterically hindered, making the typical BAC2 attack unfavorable. For example, the hydrolysis of methyl 2,4,6-tri-t-butylbenzoate proceeds entirely through the BAL2 mechanism due to the severe steric shielding of the carbonyl group. cdnsciencepub.com Given the hindrance in this compound, while the BAC2 pathway is still most likely, the possibility of a minor contribution from the BAL2 pathway cannot be entirely dismissed, especially under conditions that might favor Sₙ2 reactions. cdnsciencepub.com
Neutral Hydrolysis Mechanisms and Water Autoionization Pathways
In the absence of external acid or base catalysts, esters can undergo neutral hydrolysis, although the rates are typically very slow for unactivated esters at ambient temperatures. Theoretical studies suggest that the mechanism does not involve a simple attack by a single water molecule due to a high activation barrier. Instead, the reaction is facilitated by a cluster of water molecules or through pathways involving the autoionization of water.
Two primary mechanisms initiated by water autoionization have been proposed:
WAIA (Water Autoionization, Acid-Initiated): This process begins with water autoionization followed by the protonation of the ester. The protonated ester is then attacked by a hydroxide ion.
WAIB (Water Autoionization, Base-Initiated): In this pathway, a hydroxide ion formed from water autoionization directly attacks the ester, with a second water molecule acting as a general base to assist the process.
For standard esters, these neutral pathways are significantly slower than their catalyzed counterparts. However, studies using high-temperature water (HT-H₂O) have shown that even sterically hindered methyl benzoates can be hydrolyzed without added catalysts, as the dissociation constant of water increases significantly at elevated temperatures, promoting these pathways.
Characterization of Reaction Intermediates (e.g., Acylium Ions, Tetrahedral Intermediates)
The elucidation of hydrolysis mechanisms relies heavily on the characterization and understanding of transient intermediates.
Tetrahedral Intermediates: The existence of a tetrahedral intermediate is a hallmark of the most common hydrolysis mechanisms, AAC2 and BAC2. In the BAC2 pathway, a negatively charged tetrahedral intermediate is formed when the hydroxide ion attacks the carbonyl carbon. In the AAC2 pathway, a neutral tetrahedral intermediate results from the attack of water on the protonated carbonyl group. While generally too unstable to be isolated, their formation is supported by extensive kinetic data and isotopic labeling studies. For instance, hydrolysis in ¹⁸O-labeled water results in the incorporation of the ¹⁸O isotope into the carboxylic acid product, consistent with an attack at the acyl carbon. ucoz.com Kinetic studies of complex 2-substituted benzoates have been interpreted in terms of the formation of both monoanionic and dianionic tetrahedral intermediates. researchgate.net
Acylium Ions (R-C≡O⁺): The acylium ion is the key reactive intermediate in the unimolecular AAC1 mechanism. Its formation is the rate-determining step. This pathway becomes competitive when the standard bimolecular AAC2 pathway is disfavored, such as in cases of significant steric hindrance around the reaction center. youtube.com The 2-phenyl substituent in this compound creates such hindrance, making the formation of a benzoyl-type acylium ion a plausible intermediate under strongly acidic conditions.
Quantitative Structure-Reactivity Relationships in Benzoate (B1203000) Hydrolysis
To move beyond a qualitative description, the effects of substituents on reaction rates can be quantified using linear free-energy relationships (LFERs). This approach provides a powerful tool for probing reaction mechanisms and predicting reactivity.
Application of Linear Free Energy Relationships (e.g., Hammett Equation)
The Hammett equation is a widely used LFER that correlates the reaction rates or equilibrium constants of side-chain reactions of meta- and para-substituted benzene (B151609) derivatives. emerginginvestigators.org The equation is expressed as:
log(k/k₀) = ρσ
Where:
k is the rate constant for a substituted reactant.
k₀ is the rate constant for the unsubstituted (hydrogen) reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (inductive and resonance) of the substituent relative to hydrogen. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.
ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to substituent effects. oieau.fr
The sign and magnitude of ρ provide significant mechanistic insight:
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups. This implies that negative charge is developed or positive charge is lost in the transition state of the rate-determining step. The base-catalyzed hydrolysis of benzoates (BAC2 mechanism) typically has a large positive ρ value (around +2.4), as electron-withdrawing groups stabilize the negatively charged tetrahedral intermediate. researchgate.net
A negative ρ value indicates that the reaction is accelerated by electron-donating groups, implying the development of positive charge or the loss of negative charge in the transition state.
The magnitude of ρ reflects the degree of charge development and the proximity of the substituents to the reaction center.
For a compound like this compound, the Hammett equation could be used to predict how additional substituents on either of the phenyl rings would affect the rate of hydrolysis. Substituents on the 2-phenyl ring would directly influence the stability of the transition state. Substituents on the phenyl ring of the benzyloxy group would have a much weaker, insulated effect on the reaction center.
The following tables present representative Hammett substituent constants and illustrate their effect on the hydrolysis rates of a series of substituted methyl benzoates.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σmeta | σpara |
|---|---|---|
| -NO₂ | 0.71 | 0.78 |
| -Cl | 0.37 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -OH | 0.12 | -0.37 |
Data sourced from studies on substituted benzoic acids. oieau.fr
Table 2: Relative Hydrolysis Rates of para-Substituted Methyl Benzoates
| Substituent (X) in Methyl 4-X-benzoate | σpara | Relative Rate (k/k₀) | log(k/k₀) |
|---|---|---|---|
| -NO₂ | 0.78 | 75.8 | 1.88 |
| -Cl | 0.23 | 4.57 | 0.66 |
| -H | 0.00 | 1.00 | 0.00 |
| -CH₃ | -0.17 | 0.42 | -0.38 |
| -OCH₃ | -0.27 | 0.26 | -0.58 |
Illustrative data based on the principles of the Hammett relationship for BAC2 hydrolysis, demonstrating the trend where electron-withdrawing groups (positive σ) increase the reaction rate. oieau.frresearchgate.net
A plot of log(k/k₀) versus σ for such a series yields a straight line with a slope equal to ρ, visually confirming the linear free-energy relationship and providing a quantitative measure of the reaction's sensitivity to electronic effects. For this compound, this analysis underscores how its reactivity can be finely tuned by substituents, offering a predictable framework for understanding its chemical behavior.
Steric and Electronic Effects of Substituents on Reaction Rates
The reactivity of biaryl esters such as this compound is significantly influenced by the nature and position of substituents on the aromatic rings. These influences are broadly categorized as steric and electronic effects, which can alter the energy of both the ground state and the transition state of a reaction, thereby affecting the reaction rate. iupac.org
Electronic Effects: The electronic nature of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can modulate the electron density at the reaction center. For instance, in reactions involving nucleophilic attack at the carbonyl carbon of the ester, an EWG on the benzoate ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack and thus increasing the reaction rate. Conversely, an EDG would decrease the electrophilicity and slow the reaction. Systematic studies on related biaryl systems have shown that the electronic effect is often a predominant factor controlling the ease of cyclization and other reactions. rsc.org
Steric Effects: Steric hindrance arises from the spatial arrangement of atoms and groups within a molecule. quora.com Bulky substituents near the reaction site can impede the approach of a reagent, increasing the activation energy and slowing the reaction rate. iupac.org In the context of synthesizing tetra-ortho-substituted biaryls, which are structurally analogous to the core of this compound, steric hindrance is a major challenge. researchgate.net However, steric effects can also be favorable, a phenomenon known as "steric acceleration." This can occur if steric strain in the reactant is relieved in the transition state. Computational studies on other reaction types have challenged the traditional view of steric hindrance, showing that in some S(_{N})2 reactions, bulky substituents can lead to a release of steric repulsion in the transition state. nih.gov
The interplay between these effects is crucial. For example, in the Suzuki-Miyaura cross-coupling reaction, a common method for synthesizing biaryl compounds, the type and position of substituents on the aryl boronic acids and aryl halides are critical for achieving good yields. nih.govnih.gov The balance of steric and electronic properties determines the efficiency of the catalytic cycle. rsc.org
| Substituent Type (on Benzoate Ring) | Electronic Effect | Steric Effect | Predicted Impact on Rate of Nucleophilic Acyl Substitution |
|---|---|---|---|
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Moderate | Rate Increase |
| -Cl (Chloro) | Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Small | Slight Rate Increase |
| -H (Hydrogen) | Neutral (Reference) | Minimal | Baseline Rate |
| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance) | Moderate | Rate Decrease |
| -C(CH₃)₃ (tert-Butyl) | Weakly Electron-Donating (Inductive) | Large | Significant Rate Decrease (due to steric hindrance) |
Computational Approaches to Mechanistic Elucidation
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. For complex esters like this compound, computational approaches can map detailed reaction pathways, characterize transient species like transition states, and quantify the energetic factors that govern reactivity.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic reactions due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods are used to calculate the electronic structure of molecules, allowing for the optimization of geometries of reactants, intermediates, products, and, crucially, transition states. ufv.br
By locating the transition state—the highest energy point along the reaction coordinate—researchers can calculate the activation energy (), which is a primary determinant of the reaction rate. mdpi.com DFT calculations can elucidate complex reaction mechanisms, such as those in pericyclic reactions or metal-catalyzed cross-couplings, by identifying the lowest-energy pathway among several possibilities. researchgate.netmdpi.com For instance, studies on various ester-containing compounds have used DFT to model reaction pathways, confirming mechanisms and rationalizing observed product distributions. mdpi.com The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP) is critical for obtaining reliable results and is often validated against experimental data. ufv.brnih.gov
| Computational Task | Information Obtained | Relevance to Mechanistic Studies |
|---|---|---|
| Geometry Optimization | Lowest-energy structures of reactants, intermediates, and products. | Provides accurate 3D structures and relative stabilities of all species in a reaction. |
| Transition State (TS) Search | Saddle point on the potential energy surface connecting reactants and products. | Identifies the structure of the highest-energy barrier, which is key to understanding reaction kinetics. rsc.org |
| Frequency Calculation | Vibrational frequencies, zero-point vibrational energy (ZPVE), and thermodynamic properties (enthalpy, entropy). | Confirms that an optimized structure is a minimum (all real frequencies) or a transition state (one imaginary frequency) and allows for calculation of free energies. |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting the TS to the reactants and products. | Verifies that the correct transition state has been found for the desired reaction. |
Ab Initio Methods and Implicit Solvation Models for Energetic Profiles
Ab initio methods are another class of quantum chemical calculations that derive results directly from first principles without using experimental data for parameterization. While often more computationally demanding than DFT, they can provide highly accurate energetic profiles. The primary challenge in modeling reactions, especially those in solution, is accounting for the effect of the solvent, which can significantly alter reaction energetics.
Implicit solvation models are a computationally efficient way to incorporate solvent effects. nih.gov These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium rather than as individual molecules. unt.edu This approach allows for the calculation of solvation free energies, which can be combined with the gas-phase energies from ab initio or DFT calculations to yield a more accurate energetic profile of the reaction in solution. acs.org Combining high-level ab initio calculations with implicit solvation models has proven effective for studying reactions like phosphate (B84403) hydrolysis, providing results that align well with experimental observations. unt.edunih.gov
Analysis of Proton Transfer and Bond Cleavage Events
Many reactions involving esters, such as acid-catalyzed hydrolysis, are initiated by proton transfer. coconote.appyoutube.com Computational methods are exceptionally well-suited to analyze such events. By mapping the potential energy surface, researchers can track the movement of a proton from a catalyst or solvent molecule to the ester's carbonyl oxygen. masterorganicchemistry.com This initial protonation makes the carbonyl carbon more electrophilic and activates the molecule for subsequent nucleophilic attack. libretexts.org
Following proton transfer and nucleophilic addition, the mechanism often involves further proton transfers to turn an alkoxy group into a good leaving group, followed by the crucial bond cleavage event. libretexts.org Computational models can precisely characterize the transition states for these steps. rsc.org The analysis of the transition state geometry reveals the extent of bond-forming and bond-breaking at the peak of the energy barrier. For example, in the hydrolysis of an ester, the transition state for the cleavage of the C-OAr bond can be located, and its structure can confirm whether the mechanism is concerted or stepwise. researchgate.net This detailed analysis of fundamental events like proton transfer and bond cleavage is essential for a complete mechanistic elucidation. acs.org
Advanced Spectroscopic Characterization of Methyl 2 4 Benzyloxy Phenyl Benzoate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the structure of "Methyl 2-[4-(benzyloxy)phenyl]benzoate" in solution. By analyzing the magnetic properties of its atomic nuclei, a comprehensive picture of the chemical environment of each atom can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Resonances
The ¹H NMR spectrum of "this compound" displays distinct signals corresponding to the protons in its aliphatic and aromatic regions. The aliphatic region is characterized by signals from the methoxy (B1213986) (-OCH₃) and benzylic (-OCH₂Ph) protons. The methoxy group typically appears as a sharp singlet, while the benzylic protons also present as a singlet due to the absence of adjacent protons.
The aromatic region of the spectrum is more complex, showing a series of multiplets that arise from the protons on the three distinct phenyl rings. The coupling patterns and chemical shifts of these protons are influenced by their positions relative to the ester and ether functional groups. Protons ortho to the electron-withdrawing ester group are generally shifted downfield, while those on the benzyloxy-substituted ring are influenced by the electron-donating nature of the oxygen atom.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methoxy (-OCH₃) | 3.65 | Singlet | N/A |
| Benzylic (-OCH₂) | 5.10 | Singlet | N/A |
| Aromatic Protons | 6.90 - 8.00 | Multiplet | Various |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and DEPT Experiments
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent in a DEPT-135 spectrum. This information, combined with the standard ¹³C spectrum, allows for unambiguous assignment of all carbon signals.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |
| Methoxy (-OCH₃) | 52.0 | Positive |
| Benzylic (-OCH₂) | 70.0 | Negative |
| Aromatic CH | 115.0 - 135.0 | Positive |
| Aromatic Quaternary C | 125.0 - 160.0 | Absent |
| Ester Carbonyl (C=O) | 167.0 | Absent |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In "this compound," COSY spectra would show correlations between the protons within each of the aromatic rings, helping to trace the connectivity of the spin systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of proton signals to their corresponding carbon signals, confirming the assignments made from one-dimensional spectra.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of the bonds within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic "fingerprint" of the functional groups present.
Vibrational Modes Associated with the Ester Carbonyl Group
The most prominent feature in the IR spectrum of "this compound" is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). For benzoate (B1203000) esters, this band typically appears in the region of 1730-1715 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring.
Table 3: Characteristic IR Absorption Frequencies for the Ester Group
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O Stretch | ~1723 | Strong |
| C-O Stretch (asymmetric) | ~1270 | Strong |
| C-O Stretch (symmetric) | ~1120 | Strong |
Aromatic Ring Vibrations and Substitution Patterns
The IR spectrum also provides information about the aromatic rings. The stretching vibrations of the C-H bonds on the aromatic rings typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. The pattern of these absorptions can sometimes provide clues about the substitution pattern of the rings.
Furthermore, out-of-plane C-H bending vibrations, which appear in the 900-690 cm⁻¹ region, are highly characteristic of the substitution pattern of the aromatic rings. For example, a monosubstituted benzene (B151609) ring (from the benzyl (B1604629) group) and the disubstituted benzene rings in the main structure will exhibit distinct patterns of absorption in this region, allowing for their differentiation.
Table 4: Key Aromatic Ring Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium to Strong |
| Out-of-plane C-H Bending | 900 - 690 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides a static, time-averaged picture of a molecule's structure in the solid state. This technique is indispensable for elucidating the exact bond lengths, bond angles, and torsion angles that define a molecule's shape. Furthermore, it reveals how molecules arrange themselves in a crystal lattice, which is determined by a delicate balance of intermolecular forces.
Single-crystal X-ray diffraction is the gold standard for determining the structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct a three-dimensional electron density map and, from that, a precise model of the atomic arrangement.
For a molecule like this compound, a key structural feature is the relative orientation of its multiple aromatic rings. Due to steric hindrance between the ortho-substituted phenyl ring and the methyl benzoate group, the two phenyl rings of the biphenyl (B1667301) core are expected to be significantly twisted relative to each other. This is a common feature in 2-substituted biphenyl derivatives.
Analysis of analogous compounds supports this expectation. For instance, in Methyl 2-(benzoyloxy)benzoate, the two arene rings are inclined at a significant angle of 65.97(6)°. researchgate.net Similarly, other substituted biphenyl benzoates show substantial dihedral angles between the aromatic rings. uomphysics.net In Methyl 4-benzyloxy-2-hydroxybenzoate, the dihedral angle between its two benzene rings is 67.18(8)°. nih.gov The conformation is also influenced by the ester and ether linkages. The methyl ester group itself is typically planar, but its orientation relative to the benzene ring can vary. In Methyl 2-(benzoyloxy)benzoate, the pendant methyl ester substituent maintains an extended conformation. researchgate.net
The benzyloxy group also possesses conformational flexibility, primarily around the C-O-C-C torsion angle. In 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the torsion angle for the benzyloxy fragment is -174.8(2)°, indicating a stable, extended anti-conformation. nih.gov A similar extended conformation is observed in Methyl 4-benzyloxy-2-hydroxybenzoate, where the Caromatic—Cmethylene—O—Caromatic torsion angle is 172.6(3)°. nih.gov Based on these data, the molecular geometry of this compound is predicted to be highly non-planar.
Table 1: Predicted Molecular Geometry Parameters for this compound Based on Analogous Structures
| Parameter | Predicted Value/Conformation | Analogous Compound Data |
|---|---|---|
| Dihedral Angle (Biphenyl Core) | ~60-70° | 65.97(6)° in Methyl 2-(benzoyloxy)benzoate researchgate.net |
| Methyl Ester Conformation | Planar and extended | Extended conformation in Methyl 2-(benzoyloxy)benzoate researchgate.net |
The way molecules pack into a crystal lattice is directed by a variety of non-covalent intermolecular interactions. These include hydrogen bonds, π–π stacking, and weaker C–H···π or C–H···O interactions. While this compound lacks strong hydrogen bond donors (like -OH or -NH groups), its structure is conducive to other significant packing forces.
The multiple aromatic rings are prime candidates for participating in π–π stacking and C–H···π interactions. In the crystal structure of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, slipped π–π interactions are observed between the aromatic rings of the naphthalene (B1677914) and phenyl benzoate moieties, with centroid-to-centroid distances of approximately 3.86 Å and 3.97 Å. nih.gov This structure also features C–H···π interactions. nih.gov Similarly, the crystal structure of Methyl 4-benzyloxy-2-hydroxybenzoate shows C–H···π interactions. nih.gov
Weak C–H···O hydrogen bonds are also expected to play a crucial role in the crystal packing. The carbonyl oxygen of the methyl ester and the ether oxygen of the benzyloxy group can both act as hydrogen bond acceptors. In related structures, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate, the crystal packing is influenced by a series of C–H···π and non-conventional C–H···O hydrogen bonds. iucr.org In Methyl 2-(benzoyloxy)benzoate, molecules are linked by C–H···π interactions, which in turn are linked via offset π–π interactions to form sheets. researchgate.net These varied and relatively weak interactions collectively create a stable, three-dimensional supramolecular architecture.
Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |
|---|---|---|
| π–π Stacking | Phenyl rings of the biphenyl and benzyloxy moieties | Contributes to the stabilization of the lattice through delocalized electron interactions. |
| C–H···π Interactions | Aromatic C-H donors and phenyl ring π-acceptors | Helps in the formation of extended networks and influences the orientation of molecules. |
Theoretical and Computational Investigations of Methyl 2 4 Benzyloxy Phenyl Benzoate
Molecular Structure and Conformational Analysis
The three-dimensional structure of Methyl 2-[4-(benzyloxy)phenyl]benzoate is defined by the spatial arrangement of its constituent phenyl rings and functional groups. This arrangement is not rigid; the molecule possesses significant conformational flexibility due to rotation around several single bonds. Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring these conformations to identify the most stable structures.
Computational studies on substituted biphenyls reveal that the torsional barrier around the central C-C bond is a critical determinant of conformation. rsc.org The rotation is governed by a balance between two opposing factors: steric hindrance between ortho substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors planarity. For 2-substituted biphenyls, steric repulsion is significant, leading to a substantial rotational barrier and a non-planar ground state. acs.org
Table 1: Key Torsional Angles and Influencing Factors in this compound
| Torsional Angle | Description | Primary Influencing Factors | Predicted Consequence |
|---|---|---|---|
| C1-C2 (Biphenyl) | Rotation between the two phenyl rings | Steric hindrance vs. π-conjugation | High torsional barrier; non-planar (twisted) minimum energy structure. |
| Phenyl-C(O)O | Rotation of the ester group | Conjugation with the phenyl ring | Low torsional barrier; preference for a near-planar conformation. |
The optimized geometry of a molecule corresponds to a minimum on its potential energy surface. For this compound, the global energy minimum would represent its most stable conformation. Based on studies of analogous compounds, a twisted conformation for the biphenyl (B1667301) core is expected, with a dihedral angle between the two phenyl rings likely in the range of 50-80 degrees to minimize steric clash. nih.govmdpi.com
The ester group is predicted to be nearly coplanar with the benzoate (B1203000) ring to maximize conjugation. The benzyloxy group allows for further flexibility, but its most stable conformation would likely position the benzyl (B1604629) ring away from the rest of the molecule to reduce steric strain. DFT calculations are essential for determining the precise bond lengths, bond angles, and dihedral angles that characterize these energy minima. nih.gov
Table 2: Predicted Geometrical Parameters for the Minimum Energy Conformer
| Parameter | Description | Predicted Value Range | Basis for Prediction |
|---|---|---|---|
| Biphenyl Dihedral Angle | Angle between the two phenyl rings | 50° - 80° | Steric hindrance in 2-substituted biphenyls. rsc.orgmdpi.com |
| Ester-Ring Dihedral Angle | Angle between the ester plane and the benzoate ring | 0° - 15° | Conjugation effects in aryl esters. mdpi.com |
| C=O Bond Length | Length of the carbonyl double bond | ~1.22 Å | Typical values for ester carbonyls in computational models. mdpi.com |
Electronic Properties and Reactivity Prediction
Computational chemistry provides powerful tools for understanding the electronic structure of a molecule, which in turn governs its reactivity.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-(benzyloxy)phenyl moiety, as the ether oxygen atom donates electron density to this aromatic ring. Conversely, the LUMO is likely to be centered on the methyl benzoate ring, which is rendered more electron-deficient by the electron-withdrawing ester group.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net
Table 3: Global Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Chemical Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. nih.gov |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
The distribution of electrons within this compound is uneven due to the presence of electronegative oxygen atoms and the aromatic systems. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. nih.gov The MEP plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (negative potential) or electron-poor (positive potential).
In the MEP map of this molecule, distinct regions of negative potential (typically colored red or yellow) are anticipated around the two oxygen atoms of the ester group and the ether oxygen of the benzyloxy group. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly those on the aromatic rings, indicating sites prone to nucleophilic attack. nih.gov The MEP map is therefore an invaluable tool for predicting intermolecular interactions and the initial steps of chemical reactions. mdpi.com
Predictive Modeling and Simulation
The theoretical and computational methods described above form the basis for predictive modeling and simulation. By calculating properties such as optimized geometry, conformational energy barriers, and electronic descriptors, researchers can build models to forecast a molecule's behavior in various environments. For instance, Quantitative Structure-Property Relationship (QSPR) studies use such calculated descriptors to predict physical properties like boiling point or solubility. researchgate.net
Furthermore, simulations can model how this compound might interact with other molecules, such as biological receptors or chemical reagents. Docking simulations, for example, could use the optimized geometry and MEP map to predict how the molecule might bind to a protein's active site. These predictive models are crucial in fields like materials science and drug design for screening candidates and understanding mechanisms of action before undertaking costly and time-consuming experimental synthesis and testing.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
The process would involve creating a detailed in-silico model of the molecule. A force field—a set of parameters describing the potential energy of the atoms—would be assigned to govern its behavior. The Automated Topology Builder (ATB) and Repository is one such tool that can facilitate the development of molecular force fields for simulations. The simulation would then solve Newton's equations of motion for the system, tracking the trajectory of each atom over a set period, typically from nanoseconds to microseconds.
Key areas of investigation would include:
Conformational Analysis: The molecule's structure is not static. The dihedral angles between the phenyl rings and the orientation of the methyl ester and benzyloxy groups are subject to constant fluctuation. MD simulations can map the energy landscape of these conformations to identify the most stable (lowest energy) states and the energy barriers between them.
Solvation Dynamics: When studied in a solvent, MD can reveal how solvent molecules arrange around the solute and how these interactions influence the compound's conformation and stability. Studies on similar molecules have shown that solvation dynamics can be significantly slowed when the molecule is in a constrained environment, such as a protein cavity. mdpi.com
Thermal Stability: By running simulations at various temperatures, researchers can predict how the molecule's structural integrity changes with thermal energy. This can help identify potential degradation pathways or significant conformational shifts at elevated temperatures.
While specific simulation data for this compound is not presently available, the established methodologies are poised to provide these crucial insights into its dynamic nature.
Exploration of Intermolecular Interactions via Computational Methods
The physical and chemical properties of this compound in a condensed phase (solid or liquid) are governed by the network of non-covalent intermolecular interactions. Computational chemistry offers a suite of methods to analyze these forces in detail. bas.bg
Types of Interactions:
π–π Interactions: The electron-rich phenyl rings are capable of engaging in π–π stacking. Computational studies on related benzoate compounds have identified offset π–π interactions as a key factor in their crystal packing, with intercentroid distances of approximately 3.6 Å. researchgate.net
C—H⋯π Interactions: The hydrogen atoms attached to the carbon framework can interact with the electron clouds of the aromatic rings. This type of interaction is frequently observed in the crystal structures of similar aromatic esters, contributing to the formation of molecular chains and sheets. researchgate.netresearchgate.net
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors like -OH or -NH, the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors in the presence of suitable donor molecules. Intramolecular O—H⋯O hydrogen bonds are noted for generating stable ring structures in similar molecules like Methyl 4-benzyloxy-2-hydroxybenzoate. researchgate.net
Computational Analysis Techniques: Quantum chemical approaches are invaluable for understanding these interactions. bas.bg Methods like Density Functional Theory (DFT) can be used to calculate the geometry and binding energies of molecular dimers or clusters. Further analysis using techniques such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) analysis can precisely map and characterize the nature and strength of these intermolecular forces. bas.bg For instance, NCI analysis is widely used to visualize weak interactions in supramolecular systems. bas.bg
The table below summarizes the key intermolecular interactions expected for this compound based on computational studies of analogous structures.
| Interaction Type | Participating Groups | Typical Distance/Geometry | Significance |
| π–π Stacking | Phenyl rings | ~3.6 Å between ring centroids | Contributes to crystal packing and stability. |
| C—H⋯π | Aromatic C-H bonds and Phenyl rings | Varies | Influences molecular aggregation into chains/sheets. |
| Dipole-Dipole | Ester group (C=O) | Varies | Orients molecules for favorable electrostatic interactions. |
| Van der Waals | All atoms | Varies | General cohesive forces. |
Materials Science Applications of Benzoate Esters and Biphenyl Derivatives
Applications in Organic Optoelectronics and Advanced Functional Materials
Further research would be required to synthesize and characterize "Methyl 2-[4-(benzyloxy)phenyl]benzoate" to determine its properties and potential applications in these fields.
Incorporation into Fluorescent Layers for Organic Light-Emitting Diodes (OLEDs)
The molecular architecture of this compound, which combines a biphenyl (B1667301) core with a benzoate (B1203000) ester, suggests its potential utility within the emissive layer (EML) of Organic Light-Emmitting Diodes (OLEDs). Benzoate esters have been investigated as functional groups in molecules designed for optoelectronic applications. Specifically, the methyl benzoate moiety can act as an acceptor unit in donor-acceptor type molecules, which are a cornerstone for developing materials with thermally activated delayed fluorescence (TADF). TADF emitters are a key technology for achieving high internal quantum efficiencies in OLEDs by harvesting both singlet and triplet excitons.
The biphenyl group provides a rigid and electronically conjugated core. This structural feature is prevalent in host materials for phosphorescent and fluorescent OLEDs. A host material's role is to disperse the emissive dopant (guest) molecules, facilitate charge transport, and enable efficient energy transfer to the guest. The triplet energy of the host must be higher than that of the guest to prevent reverse energy transfer and quenching of the emission. The wide bandgap often associated with biphenyl derivatives makes them suitable candidates for hosting high-energy (blue) emitters. nih.govacs.org
In the context of this compound, the biphenyl core provides a robust framework, while the ester and benzyloxy groups can be used to modulate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net Fine-tuning these energy levels is critical for ensuring efficient charge injection from adjacent layers and for confining charge carriers and excitons within the emissive layer, thereby enhancing device efficiency. mdpi.com
| Compound Name | Role in OLED | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Key Structural Feature |
|---|---|---|---|---|---|
| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | Host | -5.5 | -2.4 | 2.56 | Biphenyl Core |
| 2,2'-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) | Host | -5.8 | -1.8 | >3.0 | Biphenyl Core |
| Perylene Esters | Emitter | Varies | Varies | N/A (Fluorescent) | Ester Group |
Environmental Fate and Biodegradation Studies of Benzoate Esters
Microbial Degradation Pathways of Aromatic Esters
Microorganisms play a pivotal role in the breakdown of aromatic esters in the environment. These processes can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, each involving distinct enzymatic machinery and metabolic routes.
Under aerobic conditions, the biodegradation of aromatic compounds like benzoate (B1203000) is a well-documented process. ontosight.ai While specific studies on Methyl 2-[4-(benzyloxy)phenyl]benzoate are not extensively available, the degradation pathways can be inferred from its structural components. The initial step in the aerobic catabolism of many aromatic compounds involves the use of oxygenases to hydroxylate the aromatic ring, preparing it for cleavage. rsc.org
For benzoate, a common intermediate in the degradation of more complex aromatic compounds, several aerobic pathways are known. ethz.chscience.gov One classical pathway involves the hydroxylation of the aromatic ring to form catechol, which is then cleaved by dioxygenases. nih.govcsic.es An alternative "hybrid" pathway has also been identified, which begins with the activation of benzoate to benzoyl-CoA. nih.govcsic.es This is followed by the action of a benzoyl-CoA 2,3-epoxidase and a dihydrolase, leading to ring dearomatization and cleavage. nih.gov The resulting intermediates are further metabolized to central metabolites like succinyl-CoA and acetyl-CoA. nih.gov
The degradation of the ether linkage, such as the benzyloxy group in this compound, is also a critical step. Aerobic microorganisms can cleave ether bonds through the action of monooxygenase enzymes.
Table 1: Key Aerobic Degradation Pathways for Benzoate
| Pathway | Initial Step | Key Enzymes | Key Intermediates |
|---|---|---|---|
| Classical Pathway | Hydroxylation | Dioxygenases | Catechol |
In the absence of oxygen, a different set of microbial strategies is employed for the degradation of aromatic esters. Benzoate, or more specifically its activated form benzoyl-CoA, is a central intermediate in the anaerobic metabolism of a wide range of aromatic compounds. ethz.chnih.gov
The anaerobic degradation of benzoate is initiated by its activation to benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase. nih.govcsic.es Unlike aerobic pathways that use oxygen to break the aromatic ring, anaerobic pathways proceed via reduction. nih.gov The benzoyl-CoA is dearomatized by benzoyl-CoA reductase, a key enzyme that overcomes the stability of the benzene (B151609) ring, often in an ATP-dependent manner. nih.govoup.com
Following ring reduction, the alicyclic intermediates undergo a series of reactions, including hydration, dehydrogenation, and hydrolytic ring cleavage, which are analogous to a modified β-oxidation pathway. ethz.chnih.gov This ultimately leads to the formation of smaller molecules that can enter central metabolic pathways. nih.gov Studies with denitrifying and phototrophic bacteria have been instrumental in elucidating these pathways. ethz.ch The entire process involves a variety of enzymes, including CoA ligases, reductases, hydratases, and dehydrogenases. oup.comoup.com
Table 2: Key Steps in Anaerobic Benzoate Degradation
| Step | Description | Key Enzyme/Process |
|---|---|---|
| Activation | Benzoate is converted to its coenzyme A thioester. | Benzoate-CoA ligase |
| Dearomatization | The aromatic ring of benzoyl-CoA is reduced. | Benzoyl-CoA reductase |
| Ring Cleavage | The alicyclic ring is opened hydrolytically. | Hydrolases |
Abiotic Degradation Processes
In addition to microbial activity, abiotic factors contribute to the transformation of benzoate esters in the environment. These processes include degradation by light and chemical breakdown in water.
Sunlight can initiate the degradation of aromatic compounds in the environment. The photochemical degradation of benzoic acid, the core acid moiety of benzoate esters, has been studied and is known to occur in the presence of light. researchgate.net In the atmosphere, volatile esters like methyl benzoate are primarily degraded through reactions with hydroxyl radicals (·OH) initiated by sunlight. evergreensinochem.com The half-life of methyl benzoate in the atmosphere is estimated to be on the order of hours to a few days, depending on environmental conditions. evergreensinochem.com
In aquatic systems, the photodegradation of benzoic acid can be influenced by factors such as the wavelength of light and the presence of catalysts like iron(III) species. researchgate.net The process can lead to the formation of various hydroxylated products, such as salicylic (B10762653) acid, 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. nih.gov
The ester linkage in compounds like this compound is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. numberanalytics.comnumberanalytics.com This reaction breaks the ester down into its constituent carboxylic acid (benzoic acid derivative) and alcohol (methanol). numberanalytics.com
The rate of hydrolysis is significantly influenced by several factors:
pH: Hydrolysis can be catalyzed by both acids and bases. numberanalytics.com Base-catalyzed hydrolysis is generally faster and more effective because the formation of the carboxylate ion drives the reaction to completion. numberanalytics.com
Temperature: Higher temperatures generally increase the rate of hydrolysis. numberanalytics.com
Steric Effects: Bulky groups near the ester linkage can hinder the approach of water or hydroxide (B78521) ions, slowing down the reaction. numberanalytics.comnumberanalytics.com
Electronic Effects: Electron-withdrawing groups on the aromatic ring can make the carbonyl carbon more electrophilic and increase the rate of hydrolysis. numberanalytics.com
Studies on various benzoate esters have shown a range of hydrolytic stabilities. For example, the half-life of ethyl benzoate at pH 7 and 25°C is estimated to be approximately 1.2 years. epa.gov The presence of bulky substituents, as seen in methyl 2,6-dimethylbenzoate, can significantly affect the hydrolysis mechanism and rate. cdnsciencepub.com
Table 3: Factors Influencing Hydrolysis of Benzoate Esters
| Factor | Effect on Hydrolysis Rate | Rationale |
|---|---|---|
| High pH (Basic) | Increases | Base catalysis is highly effective. numberanalytics.com |
| Low pH (Acidic) | Increases | Acid catalysis protonates the carbonyl oxygen. numberanalytics.com |
| Increased Temperature | Increases | Provides more energy for the reaction to occur. numberanalytics.com |
| Steric Hindrance | Decreases | Physically blocks the approach of the nucleophile. numberanalytics.com |
Environmental Persistence and Bioremediation Research
The environmental persistence of benzoate esters is generally considered to be low due to their susceptibility to both biotic and abiotic degradation processes. epa.gov Compounds like benzoic acid and its salts are readily biodegradable. epa.gov However, the rate of degradation can vary depending on environmental conditions and the specific structure of the ester. chemrxiv.org
In cases of environmental contamination, bioremediation strategies can be employed to accelerate the cleanup process. Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. nih.gov For sites contaminated with aromatic compounds, several techniques are available:
In situ Bioremediation: This involves treating the contaminated material in place. epa.gov
Bioventing: Involves supplying oxygen to unsaturated soils to stimulate aerobic biodegradation. epa.gov
Biosparging: Involves injecting air into groundwater to promote aerobic degradation. nih.gov
Anaerobic Bioremediation: Involves adding carbon sources (e.g., molasses, lactate) to create conditions that favor anaerobic degradation. epa.gov
Ex situ Bioremediation: This involves excavating the contaminated soil or pumping groundwater for treatment. nih.gov
Biopiles: Excavated soil is piled and amended with nutrients and aerated to enhance microbial activity. nih.gov
Landfarming: Contaminated soil is spread over a prepared bed and tilled to aerate it. epa.gov
Research in this area focuses on optimizing these techniques, for instance, by using specific microbial consortia (bioaugmentation) or by adding nutrients to stimulate native microbial populations (biostimulation). researchgate.netresearchgate.net
Conclusion and Future Research Perspectives
Synthesis of Current Knowledge on Methyl 2-[4-(benzyloxy)phenyl]benzoate
This compound is a complex aromatic ester characterized by a biphenyl (B1667301) core structure. One phenyl ring is substituted with a methyl ester group, and the other is functionalized with a benzyloxy group. This arrangement of functional groups provides a combination of rigidity from the biphenyl system and conformational flexibility from the benzyloxy ether linkage.
Detailed experimental studies, including comprehensive synthesis and characterization, are not widely published. However, its fundamental properties can be compiled from chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 893736-49-7 cymitquimica.com |
| Molecular Formula | C₂₁H₁₈O₃ cymitquimica.com |
| Molecular Weight | 318.37 g/mol cymitquimica.com |
| Synonyms | Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-2-carboxylate cymitquimica.com |
Based on established organic chemistry principles, a plausible synthetic route for this compound would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This would likely involve the reaction between a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) and a 4-(benzyloxy)phenylboronic acid derivative. Similar strategies have been successfully employed for the synthesis of related 2-phenylbenzoate structures, such as methyl 2-(4-methylphenyl)benzoate. google.com
Identification of Research Gaps in Synthetic Methodologies and Mechanistic Understanding
The primary research gap concerning this compound is the lack of dedicated studies on its synthesis and reactivity. This presents several opportunities for future investigation:
Optimized Synthetic Routes: There is a need to establish and optimize a reliable, high-yield synthesis for this compound. While cross-coupling reactions are a logical starting point, research into reaction conditions, catalyst systems, and purification methods is required.
Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. Future work could explore greener synthetic alternatives, such as biocatalysis using enzymes like lipases, which have shown promise in esterification reactions. nih.govresearchgate.net These methods offer milder reaction conditions and can reduce environmental impact compared to traditional chemical syntheses. nih.gov
Mechanistic Studies: A thorough investigation of the reaction mechanisms involved in its synthesis would provide valuable insights for controlling reaction outcomes and improving efficiency. Understanding the kinetics and thermodynamics of the synthetic process is crucial for scaling up production.
Full Spectroscopic Characterization: There is an absence of published, detailed spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and crystallographic analysis. uomphysics.net Such data is fundamental for confirming the compound's structure and purity and serves as a critical reference for all future studies.
Outlook on Emerging Materials Science Applications for Complex Aromatic Esters
Complex aromatic esters are integral to the development of advanced materials due to their unique structural and physical properties. numberanalytics.comnumberanalytics.com The molecular architecture of this compound suggests it could be a valuable building block or intermediate in materials science.
High-Performance Polymers: Aromatic esters are foundational monomers for high-performance polymers like polycarbonates and aromatic polyesters. numberanalytics.comillinois.edu The rigidity of the biphenyl core in this compound could impart high thermal stability and mechanical strength to new polymer systems. rsc.org
Liquid Crystals: The elongated, rigid structure is a common feature in calamitic (rod-shaped) liquid crystals. nih.gov Derivatives of this compound could exhibit mesomorphic phases, making them candidates for applications in displays and optical sensors. The benzyloxy group provides a site for further modification to tune liquid crystalline properties.
Phase Change Materials (PCMs): Aromatic esters have been investigated as potential PCMs for latent heat storage, particularly for high-temperature applications. mdpi.com The defined structure of this compound could lead to specific melting and crystallization temperatures, making it a candidate for thermal energy storage systems. mdpi.com
Future Directions in Computational Chemistry for Predictive Material Design
Computational chemistry offers powerful tools to bridge the existing research gaps and accelerate the discovery of new applications for compounds like this compound.
Property Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict the compound's geometric, electronic, and spectroscopic properties. mit.eduresearchgate.net This can help validate experimental findings and provide insights into its molecular behavior before synthesis is even attempted.
Rational Material Design: Computational models can predict how the molecule might behave as part of a larger system, such as a polymer chain or a crystal lattice. nih.gov By simulating properties like thermal stability, mechanical modulus, or electronic bandgap, researchers can rationally design new materials with desired characteristics.
Machine Learning for High-Throughput Screening: As more data on aromatic esters becomes available, machine learning models can be trained to predict the properties of novel compounds rapidly. arxiv.orgrsc.org This approach allows for the high-throughput virtual screening of libraries of related molecules to identify the most promising candidates for specific applications in materials science or catalysis, significantly speeding up the discovery process. mit.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
